5-Bromo-2,4-dihydroxybenzoic acid

Catalog No.
S662619
CAS No.
7355-22-8
M.F
C7H5BrO4
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-dihydroxybenzoic acid

CAS Number

7355-22-8

Product Name

5-Bromo-2,4-dihydroxybenzoic acid

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O

Occurrence and Synthesis

5-Bromo-2,4-dihydroxybenzoic acid is a naturally occurring organic compound found in the leaves of the Bryum dichotomum moss species []. It can also be synthesized in the laboratory through various methods, including bromination of 2,4-dihydroxybenzoic acid [].

Potential Biological Activities

Research has explored the potential biological activities of 5-bromo-2,4-dihydroxybenzoic acid, including:

  • Antioxidant properties: Studies suggest that the compound may possess antioxidant properties due to the presence of hydroxyl groups in its structure [].
  • Enzyme inhibition: Some research indicates that 5-bromo-2,4-dihydroxybenzoic acid might inhibit certain enzymes, such as tyrosinase, which is involved in melanin production [].
  • Antimicrobial activity: Limited research suggests that the compound may exhibit some antimicrobial activity against certain bacterial and fungal strains [].

5-Bromo-2,4-dihydroxybenzoic acid is an aromatic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol. It features a bromine atom substituted at the fifth position of a dihydroxybenzoic acid structure, specifically at the 2 and 4 positions. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. It has a melting point of approximately 208-210°C and a predicted boiling point of 436.7°C .

Typical of aromatic compounds. Notably, it can undergo:

  • Bromination: The introduction of additional bromine atoms under specific conditions.
  • Esterification: Reacting with alcohols to form esters, which is useful in synthesizing derivatives.
  • Reduction: The hydroxyl groups can be reduced to form other functional groups, modifying its reactivity and properties.

These reactions allow for the synthesis of more complex molecules, including derivatives that may exhibit enhanced biological activity or different physical properties .

Research indicates that 5-bromo-2,4-dihydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential as an:

  • Antioxidant: Protecting cells from oxidative stress.
  • Antimicrobial agent: Demonstrating effectiveness against various bacterial strains.
  • Pharmaceutical precursor: Used in synthesizing compounds with therapeutic properties.

The compound's structure contributes to its interaction with biological systems, enhancing its efficacy in medicinal applications .

5-Bromo-2,4-dihydroxybenzoic acid can be synthesized through several methods:

  • Bromination of 2,4-dihydroxybenzoic acid:
    • This method typically yields a high percentage (about 75%) of the desired product.
    • Reaction conditions include the use of bromine in an appropriate solvent under controlled temperatures.
  • Esterification reactions:
    • Involves reacting the acid with alcohols to form esters, which can then be hydrolyzed to regenerate the acid.
  • Alternative synthetic routes:
    • Various synthetic pathways have been explored in literature, focusing on optimizing yield and purity .

The applications of 5-bromo-2,4-dihydroxybenzoic acid span several fields:

  • Pharmaceuticals: As a precursor in drug synthesis or as an active ingredient in formulations.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its antimicrobial properties.
  • Research: Utilized in biochemical assays and studies related to oxidative stress and microbial resistance.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of 5-bromo-2,4-dihydroxybenzoic acid with various biological targets have revealed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake: Investigations into how this compound is absorbed and metabolized by cells are ongoing, providing insights into its potential therapeutic uses.

These studies help elucidate the mechanisms through which this compound exerts its biological effects and guide future research directions .

Several compounds share structural similarities with 5-bromo-2,4-dihydroxybenzoic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2,4-Dihydroxybenzoic AcidC7H6O4Lacks bromine substitution; used as a standard.
5-Bromo-3-hydroxybenzoic AcidC7H6BrO3Different hydroxyl positioning; potential analogs.
3-Bromo-2,4-dihydroxybenzoic AcidC7H6BrO4Similar structure but different bromine placement.

These compounds are unique due to their specific substitutions and functional groups, influencing their reactivity and biological activity. The presence of bromine at the fifth position in 5-bromo-2,4-dihydroxybenzoic acid distinguishes it from its analogs by enhancing certain chemical properties and biological activities .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7355-22-8

General Manufacturing Information

Benzoic acid, 5-bromo-2,4-dihydroxy-: INACTIVE

Dates

Modify: 2023-08-15

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